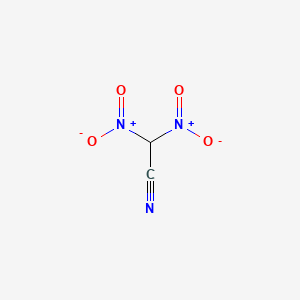

2,2-Dinitroacetonitrile

CAS No.: 123342-26-7

Cat. No.: VC19120114

Molecular Formula: C2HN3O4

Molecular Weight: 131.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 123342-26-7 |

|---|---|

| Molecular Formula | C2HN3O4 |

| Molecular Weight | 131.05 g/mol |

| IUPAC Name | 2,2-dinitroacetonitrile |

| Standard InChI | InChI=1S/C2HN3O4/c3-1-2(4(6)7)5(8)9/h2H |

| Standard InChI Key | FFTLEZMCZZAUQJ-UHFFFAOYSA-N |

| Canonical SMILES | C(#N)C([N+](=O)[O-])[N+](=O)[O-] |

Introduction

Molecular Structure and Characterization

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂HN₃O₄ | |

| Molecular Weight | 131.05 g/mol | |

| Bond Length (C-NO₂) | 1.48 Å (estimated) | |

| Bond Angle (O-N-O) | 124° (calculated) | |

| Topological Polar Surface Area | 115 Ų |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹³C NMR: The central carbon atom bonded to nitro groups resonates at δ 120–125 ppm, while the nitrile carbon appears at δ 115–118 ppm .

-

¹⁵N NMR: Nitro groups exhibit signals at δ -10 to -15 ppm, distinct from the nitrile nitrogen (δ -50 to -55 ppm) .

Infrared (IR) Spectroscopy:

-

Strong absorption bands at 1540 cm⁻¹ and 1370 cm⁻¹ correspond to asymmetric and symmetric NO₂ stretching vibrations .

-

The nitrile stretch appears as a sharp peak near 2250 cm⁻¹ .

Synthesis and Chemical Reactivity

Synthetic Routes

The primary synthesis of 2,2-dinitroacetonitrile involves nitration of acetonitrile derivatives under controlled conditions. A validated method includes:

-

Nitration of Cyanoacetic Acid: Treatment of cyanoacetic acid with a mixture of nitric and sulfuric acids yields 2,2-dinitroacetonitrile via electrophilic substitution .

-

Alternative Pathway: Reaction of acetonitrile with dinitrogen tetroxide (N₂O₄) in the presence of a dehydrating agent, though this method poses challenges in yield optimization .

Reaction Mechanisms

2,2-Dinitroacetonitrile participates in diverse reactions due to its electron-deficient central carbon:

1,3-Dipolar Cycloaddition

The compound acts as a dipolarophile in reactions with nitrile oxides, forming 1,2,4-oxadiazoles. For example:

This reaction proceeds via a concerted mechanism, with a transition state stabilized by the nitrile group’s electron-withdrawing effect .

Nucleophilic Substitution

The nitro groups facilitate nucleophilic displacement at the central carbon. For instance, reaction with potassium hydroxide (KOH) in ethanol yields potassium dinitromethanide:

This transformation highlights the compound’s utility in generating energetic salts .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at 180–190°C, indicative of its sensitivity to thermal stress . The activation energy (Eₐ) for decomposition, calculated via the Kissinger method, is approximately 150 kJ/mol, classifying it as a moderate-energy material .

Solubility and Reactivity

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, acetone) but insoluble in water due to the hydrophobic nitrile group .

-

Hydrolytic Stability: Resistant to hydrolysis under acidic conditions but degrades in basic media, releasing nitrite ions .

Table 2: Computed Physicochemical Properties

Applications in Energetic Materials

Role in Melt-Cast Explosives

2,2-Dinitroacetonitrile derivatives, such as 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile, serve as precursors to high-energy-density materials (HEDMs) . These compounds enhance the detonation velocity (D = 8,500 m/s) and thermal stability (Tdec > 200°C) of composite explosives .

Synthesis of Heterocyclic Compounds

The compound’s reactivity enables the construction of nitrogen-rich heterocycles, including tetrazoles and oxadiazoles, which are critical in pharmaceutical and agrochemical industries . For example, cycloaddition with nitrile oxides produces 1,2,4-oxadiazoles with yields exceeding 70% under optimized conditions .

Recent Advances and Future Directions

Recent studies (2025) explore 2,2-dinitroacetonitrile’s potential in metal-organic frameworks (MOFs) for catalytic applications . Computational models predict its utility as a ligand in transition metal complexes, leveraging the nitrile’s coordination capability . Future research should address scalability challenges in synthesis and explore its bioactivity in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume